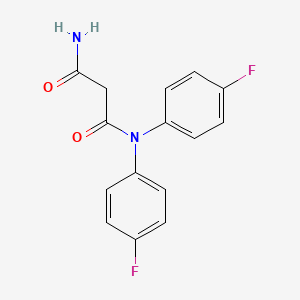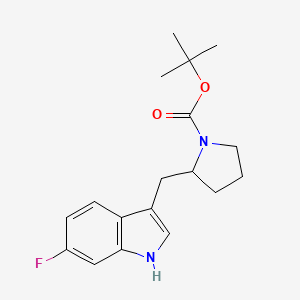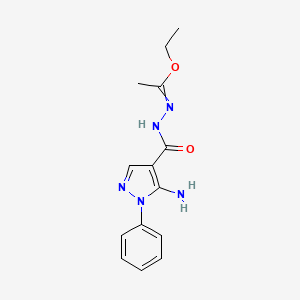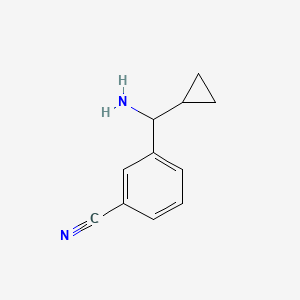
(3,5-Bis(difluoromethoxy)phenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Bis(difluoromethoxy)phenyl)propanenitrile is a chemical compound with the molecular formula C11H9F4NO2 It is characterized by the presence of two difluoromethoxy groups attached to a phenyl ring, which is further connected to a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(difluoromethoxy)phenyl)propanenitrile typically involves the reaction of 3,5-difluoromethoxybenzene with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of advanced catalytic systems and automated process control can further enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis(difluoromethoxy)phenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
(3,5-Bis(difluoromethoxy)phenyl)propanenitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism by which (3,5-Bis(difluoromethoxy)phenyl)propanenitrile exerts its effects depends on its specific application. In chemical reactions, the difluoromethoxy groups can act as electron-withdrawing substituents, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(3,5-Bis(trifluoromethoxy)phenyl)propanenitrile: Similar in structure but with trifluoromethoxy groups instead of difluoromethoxy groups.
(3,5-Difluoromethoxy)benzene: Lacks the propanenitrile group but shares the difluoromethoxy substituents.
(3,5-Bis(trifluoromethyl)phenyl)propanenitrile: Contains trifluoromethyl groups instead of difluoromethoxy groups.
Uniqueness
(3,5-Bis(difluoromethoxy)phenyl)propanenitrile is unique due to the presence of both difluoromethoxy groups and a propanenitrile group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9F4NO2 |
|---|---|
Molecular Weight |
263.19 g/mol |
IUPAC Name |
3-[3,5-bis(difluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C11H9F4NO2/c12-10(13)17-8-4-7(2-1-3-16)5-9(6-8)18-11(14)15/h4-6,10-11H,1-2H2 |
InChI Key |
IHKXXWANPPQDOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)OC(F)F)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14794240.png)










![(2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid tert-butyl ester](/img/structure/B14794304.png)

